molecular formula C14H13FN2OS B5665177 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea CAS No. 405-61-8

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea

Cat. No.: B5665177
CAS No.: 405-61-8
M. Wt: 276.33 g/mol
InChI Key: RUNCTPYJYOCBIB-UHFFFAOYSA-N
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Description

Contemporary Importance of N,N'-Diarylthiourea Scaffolds in Modern Chemical Science

The N,N'-diarylthiourea scaffold, where both nitrogen atoms of the thiourea (B124793) core are substituted with aryl groups, is of paramount importance in modern chemical science. This structural motif is a key pharmacophore—a molecular feature responsible for a drug's pharmacological activity. nih.gov The ability of the thiourea functionality to form stable hydrogen bonds allows these compounds to interact effectively with biological targets such as enzymes and receptors. bohrium.com

In medicinal chemistry, N,N'-diarylureas and their thio-analogs have been central to the development of potent kinase inhibitors used in cancer therapy. nih.gov Compounds like Sorafenib, a diarylurea, have set a precedent, spurring the design and synthesis of numerous thiourea derivatives with potential anticancer properties. analis.com.my Research has demonstrated that diarylthiourea derivatives can inhibit the growth of various cancer cell lines, including those of the breast, lung, and colon. mdpi.comanalis.com.my Their therapeutic potential extends to a wide range of other biological activities, including antibacterial, antiviral, anti-inflammatory, and antioxidant effects. mdpi.com The structural rigidity and synthetic accessibility of the diarylthiourea framework make it an attractive starting point for developing new, highly effective, and selective therapeutic agents. analis.com.my

The Role of Substituted Thioureas in Advancing Molecular Design and Understanding

The strategic placement of various substituents on the aryl rings of N,N'-diarylthioureas is a fundamental aspect of modern molecular design and drug discovery. The nature and position of these substituents significantly influence the molecule's electronic properties, conformation, and lipophilicity, which in turn dictates its biological activity. analis.com.my This allows for the fine-tuning of a compound's efficacy and selectivity, a key focus of structure-activity relationship (SAR) studies. mdpi.commdpi.com

Positioning of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea within Current Thiourea Research Trajectories

The compound This compound is positioned at the intersection of several key research trajectories in thiourea chemistry. Its structure is a deliberate combination of two distinct, well-studied substituted phenyl rings attached to a central thiourea core.

The 4-Fluorophenyl Group : This moiety introduces a halogen atom, a common strategy in medicinal chemistry to improve pharmacokinetic properties. The strong electron-withdrawing nature of fluorine can modulate the acidity of the N-H protons, potentially enhancing hydrogen bonding interactions with biological receptors. nih.govbiointerfaceresearch.com

The synthesis of asymmetrically substituted N,N'-diarylthioureas like this one is typically achieved through the reaction of an appropriately substituted phenyl isothiocyanate with a substituted aniline. For instance, 4-fluorophenyl isothiocyanate would be reacted with 4-methoxyaniline, or conversely, 4-methoxyphenyl (B3050149) isothiocyanate with 4-fluoroaniline (B128567). This straightforward synthetic approach allows for the creation of diverse libraries of compounds for screening. mdpi.comresearchgate.net

Research on This compound would likely focus on evaluating its potential as an anticancer, antimicrobial, or anti-inflammatory agent, given the established activities of related thiourea derivatives. mdpi.com Its specific combination of substituents makes it a valuable probe for exploring structure-activity relationships, contributing to the broader goal of designing novel therapeutic agents with improved efficacy and selectivity. analis.com.my

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-18-13-8-6-12(7-9-13)17-14(19)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNCTPYJYOCBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352632
Record name ST040479
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

405-61-8
Record name ST040479
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 1 4 Fluorophenyl 3 4 Methoxyphenyl Thiourea

Established and Novel Synthetic Approaches to N,N'-Diarylthiourea Derivatives

The construction of the thiourea (B124793) backbone (–NH–C(S)–NH–) is the central theme in the synthesis of these derivatives. Various methods have been developed, ranging from classical isothiocyanate-based reactions to modern green chemistry protocols that aim for higher efficiency, reduced waste, and milder reaction conditions.

Exploration of Isothiocyanate-Mediated Synthesis Pathways

The most common and versatile method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. In the context of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea, this would involve the reaction of 4-fluorophenyl isothiocyanate with 4-methoxyaniline, or alternatively, 4-methoxyphenyl (B3050149) isothiocyanate with 4-fluoroaniline (B128567).

The isothiocyanate precursors themselves can be synthesized through various routes. A general and facile one-pot protocol for preparing a broad range of aryl isothiocyanates from their corresponding primary amines under aqueous conditions has been developed. This process involves the in situ generation of a dithiocarbamate (B8719985) salt from the amine by reacting it with carbon disulfide (CS₂), followed by desulfurization to form the isothiocyanate. For instance, 4-methoxyphenyl isothiocyanate has been synthesized with an 86% yield using this method. Similarly, while the synthesis of 4-fluorophenyl isothiocyanate can be achieved, the reaction rate for halogenated anilines like 4-chloroaniline (B138754) is noted to be slower.

The general reaction scheme is as follows:

Step 1: Formation of Isothiocyanate Ar-NH₂ + CS₂ + Base → [Ar-NH-C(S)S]⁻ Base⁺ [Ar-NH-C(S)S]⁻ Base⁺ + Desulfurizing Agent → Ar-N=C=S

Step 2: Formation of Diarylthiourea Ar-N=C=S + Ar'-NH₂ → Ar-NH-C(S)-NH-Ar'

This method is widely applicable and allows for the synthesis of a diverse range of N,N'-diarylthioureas by varying the starting anilines.

Investigations into Green Chemistry Principles for Thiourea Formation

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods. Green chemistry principles have been applied to the synthesis of thiourea derivatives to minimize the use of hazardous solvents, reduce energy consumption, and improve atom economy.

Mechanochemical synthesis, which involves inducing reactions in the solid state by grinding or milling, has emerged as a powerful green chemistry tool. This solvent-free approach often leads to shorter reaction times, higher yields, and simplified work-up procedures. Ball milling has been successfully employed for the synthesis of N,N'-diarylthioureas by reacting aryl isothiocyanates with aromatic primary amines. The reactions are typically rapid and can be completed within minutes, often with quantitative yields. This method avoids the use of bulk solvents, thereby reducing waste and potential environmental contamination. Research has also explored the fluorocyclisation of unsaturated compounds using fluoroiodane reagents under mechanochemical conditions, highlighting the utility of ball-milling for the synthesis of fluorinated organic molecules.

Solvent-free synthesis of N,N'-diarylureas, closely related to thioureas, has been achieved by mixing the reactants and irradiating them with microwaves, leading to excellent yields in a very short time. This approach is energy-efficient and eliminates the need for potentially toxic solvents.

Deep eutectic solvents (DESs) have also been investigated as green reaction media for various organic transformations, including those involving thiourea. DESs are mixtures of two or more components that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive. While specific applications to this compound are not detailed, the use of DESs in related reactions suggests their potential as a sustainable alternative to conventional organic solvents.

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. The synthesis of ortho-substituted diaryl N-(tert-butylsulfinyl)ketimines and various heterocyclic compounds containing methoxyphenyl moieties has been successfully achieved using microwave assistance. This technology has been applied to the solvent-free synthesis of N,N'-diarylureas and holds significant promise for the efficient synthesis of N,N'-diarylthioureas as well.

Photocatalytic synthesis represents another green approach that utilizes light to drive chemical reactions. While the direct photocatalytic synthesis of N,N'-diarylthioureas is not extensively reported, related research on the synthesis of isothiocyanates from amines and carbon disulfide using photocatalysis indicates the potential of this energy-efficient method in the broader synthetic scheme of thiourea derivatives.

Multicomponent Reaction Approaches to Thiourea Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. They allow for the rapid construction of complex molecules from simple starting materials. While specific MCRs for the direct synthesis of this compound are not prominently described, the development of MCRs for the synthesis of various heterocyclic systems often involves thiourea as a key component. For instance, microwave-promoted one-pot, multicomponent synthesis of imidazole (B134444) derivatives demonstrates the power of this approach in generating molecular diversity efficiently.

The table below summarizes various synthetic approaches for N,N'-diarylthioureas and related compounds, highlighting the reaction conditions and outcomes.

Synthetic MethodReactantsConditionsYieldReference
Isothiocyanate-mediated4-Methoxyaniline, CS₂, TCTAqueous, rt to 40°C86% (for isothiocyanate)(General protocol)
MechanochemicalAryl isothiocyanate, Aromatic amineBall milling, solvent-freeQuantitative(General protocol)
Microwave-assistedDiarylketones, (R)-(+)-tert-butylsulfinamideTi(OiPr)₄, microwaveGood yields(Related synthesis)
Solvent-free2-Nitroisocyanate, Substituted anilineMicrowave, 2-5 min80-95%(Urea synthesis)

Detailed Mechanistic Elucidation of Reaction Pathways for this compound Synthesis

The formation of the thiourea linkage is a classic example of nucleophilic addition. The reaction pathway is governed by the electronic characteristics of the reacting species and can be influenced by the surrounding chemical environment.

The synthesis of this compound proceeds via the nucleophilic addition of 4-methoxyaniline to the electrophilic carbon atom of 4-fluorophenyl isothiocyanate. The mechanism can be broken down into the following key steps:

Activation of the Nucleophile and Electrophile : The nitrogen atom in 4-methoxyaniline possesses a lone pair of electrons, making it nucleophilic. The electron-donating nature of the methoxy (B1213986) group (-OCH₃) at the para position further enhances the nucleophilicity of the amine group by increasing electron density on the nitrogen atom through resonance. Conversely, the isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom. This electrophilicity is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The fluorine atom on the phenyl ring also contributes a mild electron-withdrawing inductive effect.

Nucleophilic Attack : The reaction initiates with the attack of the nucleophilic nitrogen atom of 4-methoxyaniline on the electrophilic carbon of the isothiocyanate. This forms a transient, zwitterionic tetrahedral intermediate. Theoretical studies on similar reactions support a stepwise process where the formation of this intermediate is a crucial step. rsc.org

Proton Transfer and Product Formation : The intermediate species rapidly undergoes an intramolecular or solvent-mediated proton transfer from the nitrogen atom of the original amine to the nitrogen atom of the isothiocyanate moiety. This rearrangement neutralizes the charges and results in the formation of the stable thiourea product.

The successful synthesis of this compound with high purity and yield is contingent upon the careful selection of reaction conditions. Key parameters include the solvent, temperature, and reaction time. While catalysts are not always necessary for this robust reaction, their presence can sometimes accelerate the process.

Solvent Effects : The choice of solvent can significantly impact the reaction rate and final yield. Polar aprotic solvents are commonly employed as they can solvate the intermediate species and facilitate the reaction without interfering with the nucleophilic attack. Studies on analogous diaryl thiourea syntheses have demonstrated varying yields depending on the solvent used. For instance, solvents like acetonitrile, acetone, and dichloromethane (B109758) are frequently utilized. mdpi.com The polarity of the solvent can influence the stability of the transition state and intermediates, thereby affecting the reaction kinetics. rsc.org In some cases, solvent-free conditions, particularly when coupled with microwave irradiation, have been shown to produce excellent yields in remarkably short reaction times. researchgate.net

Temperature and Reaction Time : The reaction is often carried out at room temperature or with gentle heating (refluxing). mdpi.com Higher temperatures can increase the reaction rate but may also lead to the formation of unwanted byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and product. Reaction times can vary from a few minutes under microwave conditions to several hours under conventional heating. researchgate.netmdpi.com

The table below summarizes findings from studies on the synthesis of various thiourea derivatives, illustrating the impact of different reaction conditions.

ReactantsSolventConditionsReaction TimeYieldReference
Phenyl isothiocyanate + Various aminesDichloromethaneRoom Temp.1 hHigh mdpi.com
3,4,5-trimethoxybenzoyl isothiocyante + 3-fluoroanilineAcetonitrileReflux3 hHigh mdpi.com
Various isothiocyanates + Various aminesSolvent-freeMicrowave1.5 - 4.5 min91-97% researchgate.net
4-Fluorobenzoylisothiocyante + AmmoniaAcetoneReflux3 h78% nih.gov
Isothiocyanates + Aliphatic aminesWater80 °C0.5 h89% researchgate.net

Post-Synthetic Modifications and Functionalization Strategies of Thiourea Core

The thiourea core within the this compound molecule is not merely a linker but a functional group amenable to further chemical transformations. These modifications can be used to generate novel derivatives with altered properties or to construct more complex molecular architectures, such as heterocyclic systems.

Key functionalization strategies include:

S-Alkylation : The sulfur atom of the thiourea is nucleophilic and can be alkylated with alkyl halides to form isothiouronium salts. These intermediates can then undergo further reactions.

Cyclization Reactions : The thiourea moiety is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. For example, reaction with α-halocarbonyl compounds (like α-bromoacetophenones) can lead to the formation of 2-aminothiazole (B372263) derivatives. researchgate.net This transformation involves the initial S-alkylation followed by an intramolecular cyclization and dehydration.

Oxidative Cyclization : The thiourea core can undergo oxidative cyclization in the presence of suitable reagents to form various heterocyclic systems, which is a common strategy in medicinal chemistry to access diverse scaffolds.

Metal Complexation : The sulfur and nitrogen atoms of the thiourea group can act as ligands, coordinating with various metal ions. This property is utilized in the design of metal-based catalysts and sensors.

Hydrogen Bonding Donor : The N-H protons of the thiourea group are effective hydrogen bond donors. This characteristic is exploited in the field of organocatalysis, where thiourea derivatives are used to activate electrophiles and control stereoselectivity in a range of chemical reactions. While the target molecule itself is achiral, this principle highlights the functional importance of the thiourea core.

These post-synthetic modifications allow for the diversification of the this compound structure, enabling its use as a versatile building block in the synthesis of more complex molecules.

Computational and Theoretical Investigations of 1 4 Fluorophenyl 3 4 Methoxyphenyl Thiourea

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and molecular geometry, which collectively determine the compound's reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. nih.govgrowingscience.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea, the HOMO is expected to be localized primarily over the electron-rich 4-methoxyphenyl (B3050149) ring and the thiourea (B124793) moiety, whereas the LUMO is likely distributed over the more electron-deficient 4-fluorophenyl ring. This distribution suggests that the molecule can undergo intramolecular charge transfer upon excitation. researchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. researchgate.net In this compound, the electronegative atoms—sulfur, nitrogen, oxygen, and fluorine—are expected to carry partial negative charges. ajchem-a.com Conversely, the hydrogen atoms bonded to nitrogen and the carbon atom of the thiocarbonyl group (C=S) will exhibit partial positive charges. This charge distribution is crucial for predicting sites of interaction and chemical reactivity.

Table 1: Representative Frontier Molecular Orbital (FMO) Parameters Calculated via DFT

ParameterTypical Calculated Value (eV)Description
EHOMO-6.0 to -6.6Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. ajchem-a.com
ELUMO-1.8 to -2.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. ajchem-a.com
Energy Gap (ΔE)4.0 to 4.5Difference between LUMO and HOMO energies; an indicator of kinetic stability. ajchem-a.com

Ab initio calculations, which are based on first principles without empirical data, are employed to explore the conformational landscape and tautomeric forms of a molecule. conicet.gov.ar Thiourea derivatives are conformationally flexible due to rotation around the C-N single bonds. This rotation gives rise to different conformers, such as trans-trans, trans-cis, and cis-cis isomers, with respect to the orientation of the phenyl rings relative to the thiocarbonyl (C=S) group. researchgate.net For N,N'-diarylthioureas, computational studies often predict that the trans-trans conformation is the most stable due to minimized steric hindrance between the bulky aryl substituents. researchgate.net

Thioureas can theoretically exist in two tautomeric forms: the thione form (containing the C=S double bond) and the thiol form (containing a C-S single bond and an S-H group). Quantum chemical calculations are used to determine the relative stability of these tautomers. For virtually all simple thioureas, calculations consistently and overwhelmingly show that the thione tautomer is significantly more stable than the thiol form. Therefore, this compound exists predominantly in its thione form under standard conditions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. ajchem-a.com The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of electrostatic potential. chemrxiv.orgresearchgate.net

For this compound, the MEP map is expected to show:

Regions of Negative Potential (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. The most negative potential is typically localized on the sulfur atom of the thiocarbonyl group, with other negative regions around the oxygen of the methoxy (B1213986) group and the fluorine atom. researchgate.netdntb.gov.ua

Regions of Positive Potential (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. The most positive potential is concentrated around the acidic hydrogen atoms of the N-H groups, highlighting their role as primary hydrogen bond donors. researchgate.net

Neutral Regions (Green): These areas are typically found over the carbon skeletons of the aromatic rings.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. jppres.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net

An MD simulation of this compound can reveal the flexibility of the molecule by showing the fluctuations and rotations around its single bonds in real-time. It can also assess the stability of different conformers in solution. Furthermore, by placing the molecule in a simulated box of solvent (e.g., water or DMSO), MD can model how solvent molecules arrange themselves around the solute. This explicit consideration of solvent effects is crucial, as intermolecular interactions with the solvent can influence the preferred conformation and reactivity of the compound. researchgate.net

Theoretical Studies on Intermolecular Interactions and Non-Covalent Bonding

The way molecules interact with each other governs their macroscopic properties, such as crystal packing, solubility, and biological activity. Theoretical studies are essential for analyzing the various non-covalent interactions that this compound can engage in.

Hydrogen Bonding: This is the most significant intermolecular interaction for thiourea derivatives. wikipedia.orgnih.gov The two N-H groups act as potent hydrogen bond donors, while the thiocarbonyl sulfur atom is a primary hydrogen bond acceptor. Theoretical calculations can predict the geometry and strength of these bonds. In the solid state, these interactions often lead to the formation of centrosymmetric dimers via N-H···S hydrogen bonds or extended one- or two-dimensional networks. nih.govresearchgate.net The oxygen of the methoxy group and the fluorine atom can also act as weaker hydrogen bond acceptors. nih.gov

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). While fluorine is the most electronegative element, the potential for it to form a significant halogen bond is generally weak compared to heavier halogens like chlorine, bromine, and iodine. nih.gov However, computational studies can still probe for weak C-F···X interactions, where the fluorine atom interacts with a nucleophilic site on an adjacent molecule.

Table 2: Summary of Potential Non-Covalent Interactions

Interaction TypeDonorAcceptorSignificance
Hydrogen BondN-HS=CPrimary interaction directing crystal packing. nih.govresearchgate.net
Hydrogen BondN-HO (methoxy)Secondary interaction, contributes to stability.
Hydrogen BondN-HFPossible, but generally weaker interaction. nih.gov
Aromatic InteractionPhenyl Ring (π-system)Phenyl Ring (π-system)Contributes to crystal lattice stabilization via π-π stacking.
Aromatic InteractionC-HPhenyl Ring (π-system)Contributes to crystal lattice stabilization via C-H···π interactions.

Quantification of Interaction Energies and Nature of Non-Covalent Bonds (e.g., AIM, Pixel Energies)

The stability and conformation of molecules like this compound are significantly influenced by a network of intramolecular and intermolecular non-covalent interactions. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Pixel energy analysis provide profound insights into the nature and strength of these bonds.

Atoms in Molecules (AIM) Theory: Developed by Richard Bader, QTAIM is a powerful model that analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. wikipedia.orgias.ac.inuni-rostock.de The theory identifies critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) located between two atoms is a necessary and sufficient condition for the existence of a chemical bond, including weak non-covalent interactions like hydrogen bonds. ias.ac.in

For thiourea derivatives, AIM analysis is instrumental in identifying and quantifying intramolecular hydrogen bonds, such as N-H···S or N-H···O, which dictate the planarity and conformational preferences of the molecule. nih.govnih.gov Key topological parameters at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), are used to classify the interaction.

Electron Density (ρ): The value of ρ at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ): The sign of ∇²ρ distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions. researchgate.net

Total Energy Density (H(r)): This parameter can further elucidate the nature of hydrogen bonds. A negative H(r) suggests some degree of covalent character, typical for strong or moderate hydrogen bonds. researchgate.net

Studies on similar fluorinated thiourea structures reveal the formation of intermolecular N-H···S and N-H···F hydrogen bonds that link molecules into extensive networks in the solid state. nih.gov

AIM Topological Parameter Significance in Non-Covalent Bonds Typical Values/Signs
Electron Density (ρ) at BCPCorrelates with interaction strength.Higher ρ indicates a stronger bond.
Laplacian of Electron Density (∇²ρ) at BCPCharacterizes the nature of the interaction.∇²ρ > 0 for closed-shell interactions (e.g., H-bonds).
Total Energy Density (H(r)) at BCPIndicates the degree of covalent character.H(r) < 0 suggests partial covalent nature.

Pixel Energy Analysis: The Pixel method, developed by Angelo Gavezzotti, is a semi-empirical approach to calculate intermolecular interaction energies directly from the electron density of molecules. researchgate.net It partitions the interaction energy into coulombic, polarization, dispersion, and repulsion components, offering a chemically intuitive breakdown of the forces stabilizing the crystal packing. researchgate.net

Theoretical Principles of Structure-Reactivity Relationships

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physical properties or biological activities. nih.govfarmaciajournal.com These models are invaluable in medicinal chemistry and materials science for predicting the properties of novel compounds, thereby guiding synthesis efforts. researchgate.net

For thiourea derivatives, QSPR/QSAR studies utilize a wide array of calculated molecular descriptors that encode structural, electronic, and physicochemical information. nih.gov These descriptors are categorized based on their dimensionality (0D, 1D, 2D, 3D). researchgate.net

Key Computational Descriptors in Thiourea QSPR/QSAR:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations, often using Density Functional Theory (DFT). researchgate.net They provide deep insights into the electronic nature of the molecule.

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of a molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability. researchgate.net

HOMO-LUMO Gap: An indicator of chemical reactivity and stability. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (log P) are crucial for predicting pharmacokinetic properties. farmaciajournal.comresearchgate.net

A typical QSPR/QSAR study involves calculating these descriptors for a series of thiourea derivatives with known properties (e.g., anticancer activity). nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a model that links a combination of descriptors to the observed property. nih.gov Such models have successfully identified that properties like mass, polarizability, electronegativity, and the presence of specific bonds are key predictors for the anticancer activities of thiourea derivatives. nih.gov

Descriptor Type Examples Information Encoded
0D (Constitutional)Molecular Weight, Atom CountsBasic composition of the molecule
1D (Topological)Wiener Index, Connectivity IndicesMolecular size, shape, and branching
2D (Structural Keys)Presence/Absence of Functional GroupsSpecific structural features
3D (Geometrical)Molecular Surface Area, VolumeThree-dimensional shape and size
Quantum ChemicalHOMO/LUMO Energies, Dipole MomentElectronic properties and reactivity

Rational Design Principles for Functional Thiourea Derivatives Based on Theoretical Predictions

Theoretical predictions and computational modeling are central to the rational design of new functional thiourea derivatives, enabling scientists to move beyond trial-and-error synthesis. bohrium.comresearchgate.net By leveraging the understanding of structure-activity and structure-property relationships, molecules can be intelligently designed in silico to possess desired biological activities or material properties. mdpi.comnih.gov

Guiding Principles and Methodologies:

Target-Oriented Design (for Biological Applications):

Molecular Docking: This is a primary tool used to predict the binding mode and affinity of a ligand (thiourea derivative) within the active site of a biological target (e.g., an enzyme or receptor). nih.govsemanticscholar.org By analyzing the predicted interactions (hydrogen bonds, hydrophobic contacts), modifications can be proposed to the thiourea scaffold—such as adding specific substituents to the phenyl rings—to enhance binding affinity and selectivity. nih.govrsc.org

Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries or design novel thioureas that fit the pharmacophoric features.

Property-Oriented Design (for Materials Science):

DFT Calculations: As mentioned in the QSPR section, DFT is used to calculate fundamental electronic properties. researchgate.netresearchgate.net For instance, to design a thiourea derivative for use as a sensor, substituents can be chosen to tune the HOMO-LUMO gap, thereby controlling the molecule's electronic response upon interacting with an analyte. nih.gov

Crystal Structure Prediction: Computational methods can predict the likely crystal packing of a designed molecule. This is crucial for designing materials with specific solid-state properties, such as nonlinear optics or specific mechanical characteristics, which are highly dependent on intermolecular arrangements.

ADMET Prediction:

In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. researchgate.netbohrium.comresearchgate.net This helps to filter out candidates that are likely to fail in later developmental stages due to poor pharmacokinetic profiles or toxicity, saving significant time and resources.

Extensive studies have demonstrated that the bioisosteric replacement of an oxygen atom with sulfur in urea-based compounds to yield thiourea derivatives can lead to high-affinity ligands for specific biological targets. nih.gov This principle, guided by molecular docking and QSAR models, exemplifies the power of theoretical predictions in designing novel and potent functional molecules. nih.gov

Design Objective Computational Method Predicted Outcome/Guiding Principle
Improve Anticancer ActivityMolecular Docking, QSAREnhanced binding affinity to target protein; Identification of key structural features for cytotoxicity. nih.govmdpi.com
Develop New SensorsDFT (HOMO-LUMO, MEP analysis)Tuned electronic properties for selective analyte detection. nih.gov
Create Water-Soluble LigandsIn silico functional group modificationIntroduction of hydrophilic groups (e.g., carboxylic acids) to improve solubility for aqueous catalysis. organic-chemistry.org
Ensure Drug-LikenessADMET Prediction ModelsFavorable pharmacokinetic and low toxicity profiles. bohrium.comresearchgate.net

Based on the conducted research, specific experimental data from X-ray crystallography and vibrational spectroscopy for the compound this compound is not available in the public domain. The search results yielded information on related but structurally distinct thiourea derivatives. For instance, studies were found on 1-(4-Fluorophenyl)thiourea, which lacks the methoxyphenyl group, and on N-(4-Methoxyphenyl)thiourea, which lacks the fluorophenyl group. Other retrieved documents pertained to different classes of compounds entirely.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and structural analysis as requested in the outline for the specific molecule "this compound". Constructing the article would require speculative data, which falls outside the scope of scientifically sound reporting.

Advanced Structural Elucidation and Crystal Engineering of 1 4 Fluorophenyl 3 4 Methoxyphenyl Thiourea

Advanced Spectroscopic Characterization for Conformational and Interaction Insights

Solution-State NMR Spectroscopy for Conformational Dynamics and Exchange Processes

No dedicated studies using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformational dynamics or exchange processes of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea have been found. Such studies, which would typically involve techniques like variable-temperature NMR or 2D exchange spectroscopy (EXSY), are crucial for understanding the molecule's behavior, flexibility, and the rotational barriers around its C-N bonds in solution. The absence of this research means that data on its solution-state conformational isomers and the kinetics of their interchange are currently unknown.

Solid-State NMR (ssNMR) for Intermolecular Distance Determination and Crystal Structure Refinement

There is no published research utilizing solid-state NMR (ssNMR) for the structural analysis of this compound. Techniques such as cross-polarization magic-angle spinning (CP-MAS) and dipolar recoupling experiments, which are instrumental in determining intermolecular distances (e.g., between fluorine, nitrogen, and hydrogen atoms) and refining crystal structures determined by X-ray diffraction, have not been applied to this specific compound.

Crystal Engineering Strategies for Tailoring Supramolecular Assemblies

The application of crystal engineering principles to control the solid-state architecture of this compound has not been a subject of published research. This includes a lack of information on the following specific strategies:

Design of Supramolecular Synthons and Their Prevalence in Thiourea (B124793) Crystals

While the N-H···S hydrogen bond is a well-known and robust supramolecular synthon in many thiourea crystals, a specific analysis of its prevalence, geometry, and role in directing the crystal packing of this compound is not available. Research on related molecules, such as 1-(4-Fluorophenyl)thiourea, shows the formation of infinite sheets linked by N-H···S and N-H···F intermolecular hydrogen bonds, but this specific information cannot be extrapolated to the title compound without direct experimental evidence.

Co-crystallization Strategies for Controlled Solid-State Architectures

No studies on the co-crystallization of this compound with other molecules (co-formers) have been reported. Such research would be essential to explore how its solid-state properties (e.g., solubility, stability) could be modified and to create novel multi-component crystalline materials with tailored architectures.

Directed Self-Assembly Phenomena in Thiourea-Based Systems

There are no documented examples of this compound being used in directed self-assembly processes. This area of research focuses on guiding molecules to form specific, ordered structures on a substrate, and the potential for this particular thiourea derivative to form such nanoscale patterns remains unexplored.

Coordination Chemistry and Metal Complexation Involving 1 4 Fluorophenyl 3 4 Methoxyphenyl Thiourea As a Ligand

Ligand Design Principles and Coordination Abilities of Thioureas

The utility of thiourea (B124793) derivatives as ligands in coordination chemistry is rooted in their structural and electronic characteristics. The presence of multiple potential donor atoms allows for a variety of binding interactions with metal ions.

Thiourea ligands are known for their structural versatility, which allows them to act as either monodentate or bidentate chelating agents. researchgate.net The denticity is largely influenced by the nature of the substituents on the nitrogen atoms and the reaction conditions.

Monodentate Coordination: The most common coordination mode for simple N,N'-disubstituted thioureas is monodentate, binding to the metal center through the soft sulfur atom of the thiocarbonyl (C=S) group. researchgate.net The lone pairs on the sulfur atom make it an excellent donor for soft metal ions.

Bidentate (S,N) Chelation: When a substituent on one of the nitrogen atoms contains an additional donor site (e.g., a phosphine (B1218219) group), thioureas can act as bidentate ligands, forming a stable chelate ring with the metal ion. nih.gov In the case of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea, bidentate coordination could potentially occur through the sulfur and one of the nitrogen atoms, particularly upon deprotonation of an N-H group in a basic medium. mdpi.com This S,N-chelation results in the formation of a four-membered metallocycle. waikato.ac.nz

Bridging Ligand: In some instances, the thiourea molecule can bridge two metal centers, with the sulfur atom coordinating to both.

The specific chelation mechanism adopted by this compound would depend on the metal ion, its preferred coordination geometry, and the presence of other competing ligands in the coordination sphere.

The coordination behavior of thiourea is dominated by the sulfur and nitrogen atoms of the core -NH-C(S)-NH- moiety. researchgate.net

Sulfur Donor: The thiocarbonyl sulfur atom is the primary coordination site. Its soft nature makes it particularly suitable for binding to soft transition metal ions like Ag(I), Au(I), Pd(II), and Pt(II). nih.govmdpi.com Coordination through sulfur is electronically favored and results in the formation of stable metal-sulfur bonds. nih.gov

Nitrogen Donors: The nitrogen atoms can also participate in coordination, typically after deprotonation. mdpi.com The acidity of the N-H protons can be influenced by the electronic effects of the aryl substituents. The electron-withdrawing fluorine atom on one phenyl ring and the electron-donating methoxy (B1213986) group on the other in this compound create an electronic asymmetry that could influence the acidity of the adjacent N-H protons and, consequently, their involvement in bonding. In neutral form, the nitrogen atoms are less likely to coordinate due to the delocalization of their lone pairs into the thiocarbonyl group.

The interplay between the hard nitrogen and soft sulfur donors allows thiourea ligands to coordinate with a wide range of metal ions, following the principles of Hard and Soft Acids and Bases (HSAB) theory. cardiff.ac.uk

Synthesis and Advanced Structural Characterization of Metal-Thiourea Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.com Characterization relies on a combination of spectroscopic and diffraction techniques to elucidate the metal-ligand interactions and the resulting geometry.

Spectroscopic methods are essential for confirming the coordination of the thiourea ligand to the metal center. Key changes in the spectra of the ligand upon complexation provide direct evidence of bonding.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, the C=S stretching vibration is a key diagnostic band. Upon coordination of the sulfur atom to a metal, the C=S bond order decreases, leading to a red shift (shift to lower wavenumber) of this band. mdpi.com Concurrently, the C-N stretching vibration often shifts to a higher wavenumber, indicating an increase in its double bond character. mdpi.com The N-H stretching frequencies may also shift, especially if the nitrogen atoms are involved in hydrogen bonding or direct coordination.

Table 1: Typical Changes in IR Vibrational Frequencies (cm⁻¹) of a Thiourea Ligand upon Coordination to a Metal Center.
Vibrational ModeFree Ligand (Typical Range)Coordinated Ligand (Typical Change)Reason for Shift
ν(N-H)3150-3400Variable ShiftChanges in hydrogen bonding or direct N-coordination.
ν(C-N)1470-1570Blue Shift (Increase)Increased double bond character of the C-N bond.
ν(C=S)700-850Red Shift (Decrease)Weakening of the C=S bond upon S-coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the signals for the N-H protons are particularly informative. Upon complexation, these signals can shift significantly or broaden, indicating a change in their chemical environment. researchgate.net In ¹³C NMR, the thiocarbonyl carbon (C=S) signal is expected to shift downfield upon coordination, reflecting the deshielding effect of the metal center. mdpi.com

Coordination Mode: Whether the ligand binds in a monodentate fashion through the sulfur atom or as a bidentate S,N-chelator.

Complex Geometry: The geometry around the metal center (e.g., linear, square planar, tetrahedral, or octahedral). researchgate.net

Bond Parameters: Precise measurements of the metal-sulfur and any metal-nitrogen bond lengths.

Supramolecular Structure: The role of intermolecular interactions, such as hydrogen bonding involving the N-H groups and the fluorine or oxygen atoms, in the crystal packing. nih.gov

Based on studies of similar compounds, one would expect the thiourea core to be relatively planar, with the phenyl rings twisted out of this plane. mdpi.comsunway.edu.my

Theoretical Modeling of Metal-Ligand Binding Affinities and Complex Geometries

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into the electronic structure and bonding of metal complexes. researchgate.net

For complexes of this compound, DFT calculations could be employed to:

Optimize Geometries: Predict the most stable three-dimensional structure of the complex, which can be compared with X-ray diffraction data. nih.gov Calculations are often performed using methods like B3LYP. mdpi.com

Calculate Vibrational Frequencies: Simulate the IR spectrum of the complex. The calculated frequencies can aid in the assignment of experimental bands and confirm the coordination-induced shifts. researchgate.net

Analyze Electronic Structure: Investigate the nature of the metal-ligand bond through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This analysis helps to understand charge transfer interactions between the ligand and the metal. researchgate.net

Determine Binding Affinities: Calculate the binding energy between the ligand and the metal ion, providing a theoretical measure of the complex's stability. nih.gov This helps in understanding the thermodynamic favorability of complex formation.

Such theoretical studies can elucidate how the electronic properties imparted by the fluoro- and methoxy-substituents influence the ligand's coordination behavior and the stability of the resulting metal complexes. mdpi.com

Mechanistic Studies of Thiourea-Metal Complexes in Catalysis

While specific mechanistic studies on catalytic applications of metal complexes derived from this compound are not extensively documented in publicly available research, the broader class of thiourea-based catalysts has been the subject of significant investigation. These studies provide a foundational understanding of the likely mechanistic pathways.

Thiourea derivatives are renowned for their ability to act as hydrogen-bond donors in organocatalysis. The two N-H protons of the thiourea group can form hydrogen bonds with electrophiles, thereby activating them towards nucleophilic attack. In bifunctional thiourea catalysts, a basic moiety, such as an amine, is incorporated into the catalyst's structure to simultaneously activate the nucleophile.

The catalytic activity of diaryl thioureas like this compound in organocatalysis is predicated on this hydrogen-bonding ability. The presence of an electron-withdrawing fluorine atom on one phenyl ring and an electron-donating methoxy group on the other can modulate the acidity of the N-H protons and, consequently, the strength of the hydrogen bonds.

Theoretical and experimental studies on analogous bifunctional thiourea catalysts have elucidated several key mechanistic features. For instance, in Michael additions, the thiourea moiety is proposed to activate the electrophile (e.g., a nitroolefin) through hydrogen bonding, while a basic group on the catalyst deprotonates the nucleophile (e.g., a malonate ester) to form a more reactive enolate. acs.orgnih.gov The transition state is stabilized by this dual activation, leading to high efficiency and stereoselectivity.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions, identifying key intermediates and transition states. acs.org These studies have revealed that the formation of a ternary complex between the catalyst, the electrophile, and the nucleophile is a common feature of these reactions. researchgate.net

The table below summarizes representative data from studies on bifunctional thiourea catalysts in asymmetric Michael additions, illustrating the high levels of enantioselectivity that can be achieved. While not specific to this compound, these examples showcase the potential of this class of catalysts.

Catalyst StructureReactionYield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-1,2-diphenylethylenediamine-derived thiourea with 3,5-bis(trifluoromethyl)phenyl groupsMichael addition of diethyl malonate to trans-β-nitrostyrene9598 nih.gov
Cinchona alkaloid-derived thioureaMichael addition of acetylacetone (B45752) to a nitroolefin9294 rsc.org
Primary amine-thioureaConjugate addition of oxindoles to α,β-unsaturated aldehydesUp to 99Up to 99 rsc.org

The design of metal-thiourea complexes for catalysis, including applications like the electrochemical reduction of carbon dioxide (CO2), is an emerging area of research. The thiourea ligand can play several roles in such catalytic systems. It can act as a "non-innocent" ligand, participating directly in the catalytic cycle beyond simply coordinating to the metal center.

For CO2 reduction, a key challenge is the activation of the inert CO2 molecule. Metal complexes can achieve this by binding to CO2 and facilitating its reduction. A promising strategy involves the use of ligands that can assist in this activation process. Thiourea-containing ligands are attractive in this context due to their hydrogen-bonding capabilities.

Mechanistic insights from related systems suggest that the thiourea N-H groups can form hydrogen bonds with a metal-bound CO2 intermediate, stabilizing it and lowering the activation energy for subsequent transformation. For example, a rhenium bipyridine complex featuring a thiourea tether in the second coordination sphere has been shown to be a highly efficient electrocatalyst for the reduction of CO2 to carbon monoxide (CO). Spectroscopic evidence indicated that the thiourea moiety binds to CO2, facilitating the catalytic process.

The following table presents data for a representative metal complex with a thiourea-containing ligand in the context of CO2 reduction, highlighting the potential of this approach.

CatalystReactionProductKey Performance MetricProposed Mechanistic Role of Thiourea
fac-Re(I)bipyridine(CO)3Cl with a thiourea-tethered bipyridine ligandElectrochemical CO2 ReductionCarbon Monoxide (CO)Turnover Frequency (TOF) of 3040 s⁻¹Acts as a binding site for CO2 and a proton donor, stabilizing the carboxylate intermediate.

Molecular Recognition and Mechanistic Aspects of Intermolecular Interactions of 1 4 Fluorophenyl 3 4 Methoxyphenyl Thiourea

Computational Investigations of Molecular Target Binding Mechanisms

Computational methods, such as molecular docking and molecular dynamics simulations, serve as powerful tools to predict and analyze the binding behavior of small molecules like 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea with macromolecular targets. These in-silico approaches provide a detailed view of the ligand-protein complex, highlighting binding affinities, conformational stability, and key atomic-level interactions that are often difficult to capture through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Studies on thiourea (B124793) derivatives, including structures analogous to this compound, have been conducted against several enzymes, revealing its potential as a versatile inhibitor.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents addressing hyperpigmentation. Docking studies of various thiourea derivatives show they can effectively bind to the active site of tyrosinase. mdpi.comnih.gov The thiourea core is crucial, often interacting with the copper ions in the catalytic center. dntb.gov.ua For compounds similar to this compound, the phenyl rings are predicted to engage in hydrophobic and pi-pi interactions with residues lining the active site pocket, such as His263, Phe264, and Val283, thereby stabilizing the complex. unica.itmdpi.com

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some pathogenic bacteria. Thiourea derivatives are well-known inhibitors of this enzyme. core.ac.uknih.gov Docking simulations suggest that the thiocarbonyl group (C=S) of the thiourea moiety directly interacts with the nickel ions in the urease active site, mimicking the binding of the natural substrate, urea. nih.gov The fluorophenyl and methoxyphenyl groups contribute to binding by forming hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, enhancing the inhibitory potency. researchgate.netnih.gov

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in managing Alzheimer's disease. ddg-pharmfac.net Docking studies of thiourea derivatives have shown that they can occupy the active site gorge of cholinesterases. nih.govresearchgate.net The aromatic rings of the inhibitor can form pi-pi stacking interactions with key aromatic residues in the active site, such as Trp86 and Tyr337 in AChE, while the thiourea linker can form hydrogen bonds that further anchor the molecule. nih.govnih.gov

K-Ras and TMPKmt: While extensive docking studies exist for thiourea derivatives against the enzymes mentioned above, specific computational investigations targeting the binding of this compound to oncogenic proteins like K-Ras or essential microbial enzymes like thymidylate kinase from Mycobacterium tuberculosis (TMPKmt) are less documented in the available literature. However, the general structural features of thioureas make them plausible candidates for interacting with the nucleotide-binding pockets or allosteric sites of such targets. nih.govnih.gov

Interactive Data Table: Predicted Interactions from Molecular Docking The following table summarizes common findings for thiourea derivatives in docking studies against various enzymes. Specific values for this compound may vary.

Enzyme Target Key Interacting Moiety Common Interacting Residues Type of Interaction
Tyrosinase Thiocarbonyl (S atom) His, Val, Phe Coordination with Cu ions, Hydrophobic
Urease Thiocarbonyl (S atom) Ni ions, His, Asp Coordination with Ni ions, H-bonding
Cholinesterases Phenyl rings Trp, Tyr, Phe π-π stacking, Hydrophobic
Cholinesterases Thiourea (N-H groups) Ser, Asp Hydrogen bonding

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, assessing its stability over time and observing any conformational changes that occur upon binding. mdpi.comdntb.gov.ua For thiourea derivatives bound to enzymes, MD simulations are used to validate the poses obtained from docking. researchgate.netjppres.com

A stable interaction is typically indicated by a low and consistent Root Mean Square Deviation (RMSD) of the ligand's atomic positions from its initial docked pose over the simulation period. mdpi.com Simulations have shown that when thiourea derivatives bind to an enzyme's active site, the complex generally remains stable, suggesting a favorable and persistent binding mode. ddg-pharmfac.netresearchgate.net Furthermore, MD can reveal subtle conformational adjustments in both the ligand and the protein's side chains within the active site, which can optimize binding interactions, such as hydrogen bonds and hydrophobic contacts, that were predicted by docking. mdpi.com These simulations confirm that the inhibitor remains securely lodged within the binding pocket, leading to sustained inhibition.

A consistent finding from both docking and dynamics studies is the identification of specific amino acid residues that are critical for the binding of thiourea inhibitors. ddg-pharmfac.netnih.gov

In tyrosinase , residues such as His259, His263, and His296 are crucial as they coordinate the catalytic copper ions, with which the sulfur atom of the thiourea can interact. nih.gov Hydrophobic residues like Phe264, Pro284, and Val283 often form a pocket that accommodates the phenyl rings. dntb.gov.uamdpi.com

For urease , the binding site is characterized by the di-nickel center, and interactions are often noted with residues like His136, His246, and Asp360, which are involved in catalysis and substrate positioning. nih.govnih.gov

In acetylcholinesterase , the active site is a deep gorge with a catalytic active site (CAS) and a peripheral anionic site (PAS). Key residues for inhibitor binding include Trp86 and Tyr337 for aromatic stacking, and Ser203 from the catalytic triad (B1167595) for potential hydrogen bonding. researchgate.netmdpi.commdpi.com

The fluorophenyl and methoxyphenyl substituents of this compound play specific roles. The fluorine atom can form hydrogen bonds or halogen bonds, while the methoxy (B1213986) group can act as a hydrogen bond acceptor and its phenyl ring can participate in hydrophobic interactions, allowing for versatile engagement with different binding site environments. nih.govddg-pharmfac.net

Mechanistic Elucidation of Enzyme Inhibition by Thiourea Derivatives

Beyond computational predictions, experimental studies are essential to confirm and detail the mechanism of enzyme inhibition. Kinetic analyses and structural studies provide definitive evidence of how these compounds exert their inhibitory effects.

Enzyme kinetic studies are performed to determine the mode of inhibition, such as competitive, non-competitive, or mixed-type. For many thiourea derivatives, the mechanism of inhibition is found to be competitive. This indicates that the inhibitor directly competes with the natural substrate for binding to the enzyme's active site. nih.gov A competitive inhibitor will increase the apparent Michaelis constant (Km) of the enzyme for its substrate, without affecting the maximum reaction velocity (Vmax). This is consistent with computational data showing that these compounds physically occupy the catalytic site, thereby blocking substrate access. ddg-pharmfac.net

The inhibitory activity of this compound is governed by a combination of non-covalent interactions that stabilize its binding within the enzyme's active site. nih.govnih.gov

Hydrogen Bonding: The N-H groups of the thiourea linker are excellent hydrogen bond donors, while the sulfur atom and the oxygen of the methoxy group can act as acceptors. ddg-pharmfac.netnih.gov These hydrogen bonds with polar residues (e.g., Ser, Asp, His) in the active site are critical for anchoring the inhibitor in the correct orientation. mdpi.commdpi.com

Metal Coordination: For metalloenzymes like tyrosinase (containing copper) and urease (containing nickel), the sulfur atom of the thiocarbonyl group is capable of forming coordinate bonds with the metal ions in the active site. nih.govmdpi.com This strong interaction is a key feature of the inhibition mechanism for these specific enzymes.

Together, these computational and experimental findings paint a detailed picture of how this compound recognizes and inhibits its target enzymes through a synergistic combination of specific, directional interactions and broader hydrophobic contacts.

Principles of Supramolecular Host-Guest Chemistry and Anion Recognition

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. A key area within this field is host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule or ion. Anion recognition, a sub-discipline of supramolecular chemistry, is of significant interest due to the crucial roles anions play in biological, chemical, and environmental processes.

The design of synthetic receptors for anions is challenging due to the diffuse nature of their negative charge and their high solvation energies. Effective anion receptors often employ a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces to achieve selective binding. Thiourea-based compounds have emerged as a prominent class of neutral anion receptors due to the strong hydrogen-bond-donating capabilities of their N-H protons.

Design and Mechanism of Thiourea-Based Anion Receptors (e.g., Fluoride (B91410) Recognition)

The efficacy of thiourea derivatives as anion receptors stems from the enhanced acidity of their N-H protons compared to their urea counterparts, a consequence of the electron-withdrawing nature of the thiocarbonyl group. This heightened acidity facilitates stronger hydrogen bonding interactions with anionic guests.

The binding of an anion, such as fluoride, by a thiourea-based receptor can occur through two primary mechanisms: the formation of a hydrogen-bonded complex or a deprotonation event. In the first mechanism, the thiourea N-H groups act as hydrogen bond donors to the anion. The strength of this interaction is influenced by the basicity of the anion and the acidity of the N-H protons. Fluoride, being a small and highly basic anion, is a particularly good hydrogen bond acceptor.

In the second mechanism, which is more likely to occur with highly basic anions like fluoride, the anion is basic enough to abstract a proton from the thiourea moiety. This results in the formation of a thiourea anion and the protonated guest. The tendency for deprotonation increases with the acidity of the receptor and the stability of the protonated anion. For fluoride, the formation of the highly stable bifluoride ion ([HF₂]⁻) can drive this process. researchgate.net

The design of thiourea-based receptors can be fine-tuned by modifying the substituents on the nitrogen atoms. Electron-withdrawing groups on the aryl rings attached to the thiourea nitrogen atoms increase the acidity of the N-H protons, thereby enhancing the binding affinity for anions. In the case of this compound, the electron-withdrawing fluorine atom on one phenyl ring would be expected to increase the acidity of the adjacent N-H proton, while the electron-donating methoxy group on the other phenyl ring would have the opposite effect. This electronic asymmetry could influence the geometry and strength of anion binding.

Table 1: Crystallographic Data of Related Thiourea Compounds
CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
1-(4-Fluorophenyl)thioureaMonoclinicP2₁/cN-H···S and N-H···F hydrogen bonds nih.gov
N-(4-Methoxyphenyl)thioureaTriclinicP1N-H···O/S hydrogen bonds researchgate.net
1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thioureaMonoclinicP2₁/cIntramolecular N-H···O and intermolecular N-H···O hydrogen bonds mdpi.com

Molecular Imprinting Principles for Selective Recognition

Molecular imprinting is a technique used to create synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). This process involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. The functional monomers arrange themselves around the template through non-covalent or covalent interactions. After polymerization, the template is removed, leaving behind cavities in the polymer matrix that are complementary in size, shape, and functionality to the template. These cavities can then selectively rebind the template molecule from a mixture of closely related compounds. nih.gov

Thiourea derivatives are excellent functional monomers for the molecular imprinting of anions and other hydrogen-bond accepting species. researchgate.net The N-H groups of the thiourea moiety can form hydrogen bonds with the template anion during the pre-polymerization step, leading to the formation of specific recognition sites in the resulting polymer.

For this compound to be used as a functional monomer in a molecularly imprinted polymer (MIP) for anion recognition, it would typically be co-polymerized with a cross-linking agent in the presence of a template anion. The choice of template anion would determine the selectivity of the resulting MIP. For example, if fluoride were used as the template, the resulting polymer would have cavities specifically designed to bind fluoride ions.

The recognition mechanism of a thiourea-based MIP relies on the re-formation of the hydrogen bonds between the thiourea N-H groups within the imprinted cavity and the target anion. The selectivity of the MIP is determined by the precise arrangement of the functional groups within the cavity, which is dictated by the structure of the template molecule.

While there are no specific reports on the use of this compound in molecular imprinting, the principles of this technique and the known anion-binding properties of thioureas suggest its potential as a functional monomer for the creation of selective anion sensors or separation materials. nih.gov

Advanced Applications in Materials Science and Functional Systems

Role of Thiourea (B124793) Derivatives in Rational Design of Functional Materials

The rational design of functional materials hinges on the predictable control of molecular interactions to achieve desired bulk properties. Thiourea derivatives are exemplary scaffolds in this regard due to several key characteristics. The N-H protons of the thiourea group are excellent hydrogen-bond donors, while the sulfur atom is an effective hydrogen-bond acceptor and a soft coordination site for metals. This dual nature allows for the programmed self-assembly of molecules into well-defined supramolecular architectures.

The strategic placement of substituents on the aryl rings, such as the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group in 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea, allows for fine-tuning of the electronic properties and hydrogen-bonding capabilities of the molecule. This modulation is critical in designing materials with specific functions, including:

Organocatalysts: The ability to form multiple hydrogen bonds enables some thiourea derivatives to act as powerful organocatalysts, activating substrates in various chemical transformations.

Molecular Recognition and Sensing: The well-defined binding pocket created by the N-H and C=S groups facilitates the selective recognition of anions and cations, forming the basis for chemical sensors.

Crystal Engineering: By controlling intermolecular interactions like N-H···S and N-H···F hydrogen bonds, it is possible to direct the packing of molecules in the solid state, leading to materials with desired optical or mechanical properties. nih.gov

Green Chemistry: Water-soluble thiourea ligands have been designed for use in palladium-catalyzed reactions in aqueous media. These catalysts can be recycled multiple times without significant loss of activity, contributing to more sustainable chemical processes. organic-chemistry.org

The predictability of these interactions allows chemists to design and synthesize thiourea-based molecules with tailored functionalities, accelerating the discovery of new materials. rsc.org

Integration of Thiourea Scaffolds into Polymeric and Hybrid Materials

The incorporation of thiourea units into larger macromolecular structures has led to the development of advanced polymeric and hybrid materials with unique and often dynamic properties.

Polythioureas: These polymers are synthesized by reacting diisothiocyanates with diamines. The resulting polymers feature repeating thiourea linkages in their backbones. This integration imparts several beneficial properties:

Tunable Dielectric Properties: By varying the polymer backbone with aromatic, aliphatic, or oligoether segments, the dielectric constant and energy density can be controlled, making polythioureas promising materials for high-energy-density capacitors. rsc.org

Enhanced Mechanical Performance: The hydrogen bonds between thiourea groups act as reversible cross-links, which can dissipate energy and lead to materials with high toughness and flexibility.

Hybrid Materials: Thiourea derivatives can be incorporated into hybrid scaffolds, combining the properties of synthetic polymers with bioactive components. nih.govprinceton.edu For example, thiourea-containing molecules can be integrated into electrospun fiber mats to create scaffolds for tissue engineering. princeton.edunih.gov These hybrid materials aim to mimic the natural extracellular matrix, providing both structural support and bioactive cues to guide cell behavior. The ability of the thiourea moiety to interact with both the synthetic polymer and biological molecules makes it a valuable linker in creating these complex, functional biomaterials.

Photophysical Properties and Electronic Applications Based on Molecular Structure

The photophysical properties of diaryl thioureas like this compound are intrinsically linked to their molecular structure. The core thiourea unit, flanked by two aromatic rings, forms a π-conjugated system that can absorb and emit light. The nature and position of substituents on these rings play a critical role in modulating these properties. rsc.orgresearchgate.net

In this compound, the 4-fluorophenyl group acts as an electron-withdrawing moiety, while the 4-methoxyphenyl (B3050149) group is electron-donating. This "push-pull" arrangement can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a process that is often associated with fluorescence and sensitivity to the local environment (solvatochromism). nih.gov Such molecules are of great interest for electronic applications, including:

Organic Light-Emitting Diodes (OLEDs): The tunable emission colors and potential for high quantum yields make such fluorophores candidates for use as emitter materials in OLEDs.

Fluorescent Probes: The sensitivity of their fluorescence to the polarity of the surrounding medium allows them to be used as probes to study cellular environments, such as lipid droplets. nih.gov

Nonlinear Optical (NLO) Materials: The asymmetric electronic distribution in push-pull systems can lead to significant NLO properties, which are useful in applications like laser frequency conversion and optical switching. researchgate.net

The use of thiourea derivatives as fluorescent chemosensors is a rapidly growing field. The sensing mechanism is typically based on the interaction of an analyte (e.g., a metal ion or an anion) with the thiourea binding site, which leads to a detectable change in the fluorescence signal. nih.gov

Several photophysical processes can be responsible for this change:

Photoinduced Electron Transfer (PET): In the free sensor, a nearby electron-rich group can quench fluorescence through PET. Upon binding to a cation, the electron-donating ability of the quenching group is reduced, PET is inhibited, and fluorescence is "turned on."

Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron density distribution in the molecule, affecting the energy of the ICT state and causing a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity. nih.gov

Förster Resonance Energy Transfer (FRET): In more complex sensors containing two fluorophores (a donor and an acceptor), analyte binding can change the distance or orientation between them, modulating the efficiency of FRET and resulting in a ratiometric fluorescence response. sci-hub.box

For this compound, the N-H protons serve as the primary binding site for anions through hydrogen bonding, while the sulfur atom can coordinate with soft metal cations. The binding event perturbs the electronic structure of the fluorophore, leading to a measurable optical response. The specific selectivity and sensitivity of the sensor are determined by the precise molecular geometry and the electronic character of the aryl substituents.

Table 1: Common Sensing Mechanisms in Thiourea-Based Fluorescent Chemosensors
MechanismDescriptionTypical Signal Change
Photoinduced Electron Transfer (PET) Analyte binding inhibits or activates electron transfer from a donor to the excited fluorophore.Fluorescence "turn-on" or "turn-off".
Intramolecular Charge Transfer (ICT) Analyte binding alters the push-pull character of the molecule, changing the energy of the charge-transfer excited state.Shift in emission wavelength (ratiometric) or change in intensity.
Förster Resonance Energy Transfer (FRET) Analyte binding induces a conformational change that alters the distance/orientation between two linked fluorophores.Change in the ratio of donor-to-acceptor emission.
Excimer/Exciplex Formation Analyte binding promotes or inhibits the formation of an excited-state dimer (excimer) or complex (exciplex).Appearance or disappearance of a new, red-shifted emission band.

Templating Effects of Thiourea for Controlled Solid-State Reactions (e.g., Photodimerization)

Beyond its applications in solution, thiourea and its derivatives serve as powerful tools in solid-state chemistry, particularly as templates for controlling chemical reactions. acs.org According to Schmidt's topochemical principles, the outcome of a reaction in a crystal is determined by the packing arrangement of the reactant molecules. rsc.org Thiourea can co-crystallize with various organic molecules (guests) and direct their orientation to facilitate specific reactions, such as [2+2] photodimerization of olefins. nih.govnih.gov

The templating effect arises from the ability of thiourea to form robust hydrogen-bonding networks. nih.gov When co-crystallized with reactant molecules like stilbazoles or bispyridylethylenes, thiourea uses its N-H groups to form specific hydrogen bonds with heteroatoms (e.g., pyridyl nitrogen) on the guest molecules. acs.orgnih.gov This interaction pre-organizes the reactant molecules into a specific geometry that is ideal for photodimerization.

Key features of thiourea-templated solid-state reactions include:

High Regio- and Stereoselectivity: By holding the reactants in a fixed arrangement, the template ensures the formation of a single photodimer product, whereas the reaction in solution or in the guest's own crystal might yield a mixture of isomers or not proceed at all. acs.orgnih.gov

Quantitative Conversion: The ideal alignment of reactive double bonds (typically parallel and within a distance of < 4.2 Å) often leads to high reaction yields. rsc.org

Predictability: The crystal structure of the co-crystal can be used to predict the outcome of the photochemical reaction, highlighting the power of crystal engineering. nih.govnih.gov

This templating approach demonstrates how non-covalent interactions with a simple molecule like thiourea can be harnessed to achieve precise control over chemical reactivity in the solid state, enabling the synthesis of complex molecules that are difficult to obtain through conventional methods. acs.org

Table 2: Examples of Thiourea-Templated Photodimerization
Reactant (Olefin)TemplateKey InteractionOutcomeReference
StilbazolesThioureaN-H···N (pyridyl)Single photodimer acs.org
BispyridylethylenesThioureaN-H···N (pyridyl)Single photodimer nih.gov
BispyridylethylenesUrea (B33335)N-H···N (pyridyl)Single photodimer, different packing from thiourea nih.gov

Future Research Directions and Emerging Paradigms for 1 4 Fluorophenyl 3 4 Methoxyphenyl Thiourea Research

Development of Next-Generation Green and Sustainable Synthetic Methodologies

Traditional synthetic routes to thiourea (B124793) derivatives often involve multi-step processes, the use of hazardous solvents, or harsh reaction conditions. mdpi.comanalis.com.my The future of synthesizing 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea will focus on the adoption of green and sustainable chemistry principles to improve efficiency, reduce waste, and enhance safety. mdpi.com

Key research efforts in this area will likely include:

One-Pot Syntheses: Developing streamlined procedures where precursors like 4-fluoroaniline (B128567) and 4-methoxyphenyl (B3050149) isothiocyanate (or its own precursors, such as 4-methoxybenzoyl chloride and a thiocyanate (B1210189) salt) react in a single vessel, minimizing intermediate isolation steps and solvent usage. nih.govnih.gov

Eco-Friendly Solvents: Replacing conventional volatile organic compounds with greener alternatives. Recent studies on related compounds have demonstrated the viability of using bio-derived solvents like cyrene or even aqueous media for thiourea synthesis, which could be adapted for the target molecule. nih.govresearchgate.net

Catalytic Approaches: Exploring novel catalysts to improve reaction rates and yields under milder conditions. For instance, zinc-catalyzed methods have been shown to be effective for producing thioureas from primary amines and carbon disulfide at room or slightly elevated temperatures. tandfonline.com

Table 1: Comparison of Synthetic Methodologies for Diaryl Thioureas

Feature Traditional Methods Emerging Green Methods
Solvents Acetone, Dichloromethane (B109758), Acetonitrile analis.com.mynih.gov Cyrene, Water, Ethanol nih.govresearchgate.net
Reaction Conditions Often requires reflux/heating analis.com.myresearchgate.net Room temperature or mild heating; use of ultrasound/microwaves tandfonline.com
Process Multi-step with intermediate isolation One-pot cascade reactions nih.govresearchgate.net
Catalysts Often non-catalytic or uses stoichiometric reagents Metal catalysts (e.g., Zn), phase transfer catalysts researchgate.nettandfonline.com
Sustainability Higher waste generation, use of hazardous materials Reduced waste, improved atom economy, use of renewable resources

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its behavior and designing new applications. The integration of sophisticated experimental techniques with high-level computational modeling offers a powerful synergistic approach to gain deeper mechanistic insights.

Advanced Experimental Techniques:

NMR Spectroscopy: Advanced 2D NMR techniques can elucidate subtle structural features and conformational dynamics in solution. NMR titration experiments are particularly useful for studying the compound's hydrogen-bonding capabilities and its interactions with other molecules, such as anions. researchgate.net

Advanced Computational Techniques:

Density Functional Theory (DFT): DFT calculations can be used to model the molecule's electronic structure, predict its reactivity, and calculate spectroscopic properties to corroborate experimental findings. This can help rationalize the influence of the fluoro and methoxy (B1213986) substituents on the acidity of the N-H protons, which is crucial for applications in catalysis and molecular recognition. nih.gov

Hirshfeld Surface Analysis: This computational tool provides a visual and quantitative method for analyzing intermolecular interactions within the crystal lattice. mersin.edu.trresearchgate.net By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it is possible to identify and quantify the specific contacts—such as N-H···S, C-H···F, and π-π stacking—that dictate the supramolecular assembly. mersin.edu.tr

Table 2: Advanced Techniques for Mechanistic Analysis

Technique Type Key Insights for this compound
Single-Crystal X-ray Diffraction Experimental Precise 3D structure, conformation, packing arrangement nih.govmersin.edu.tr
NMR Titration Experimental H-bonding strength, anion binding affinity in solution rsc.org
Density Functional Theory (DFT) Computational Electronic structure, proton acidity, reaction energetics nih.gov
Hirshfeld Surface Analysis Computational Visualization and quantification of intermolecular interactions mersin.edu.trresearchgate.net
Molecular Dynamics (MD) Computational Conformational flexibility, dynamic interactions with targets (e.g., enzymes) pensoft.netrsc.org

Exploration of Novel Intermolecular Interactions and Supramolecular Architectures

The ability of thiourea derivatives to form robust and directional hydrogen bonds is the cornerstone of their extensive use in supramolecular chemistry. mersin.edu.tr The specific substituents on this compound provide a rich landscape for exploring a variety of non-covalent interactions that can guide its self-assembly into complex architectures.

The primary intermolecular interactions expected to govern the crystal packing include:

N-H···S Hydrogen Bonds: This is the most prevalent and strongest interaction in thiourea-based structures, leading to the formation of dimers or chains. nih.govmersin.edu.tr

N-H···O Hydrogen Bonds: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, competing with the sulfur atom and potentially leading to more complex network structures. researchgate.net

π-π Stacking: The two aromatic rings can engage in face-to-face π-π stacking interactions, which would contribute to the stability of the final solid-state architecture. mersin.edu.tr

The interplay between these various interactions can lead to the formation of diverse supramolecular motifs, such as one-dimensional helical chains, two-dimensional sheets, or intricate three-dimensional networks. nih.govmersin.edu.trresearchgate.net Future research will focus on crystallizing the compound under different conditions (e.g., using various solvents) to access different polymorphs and co-crystals, thereby exploring the full range of its supramolecular self-assembly capabilities.

Rational Design of Thiourea Derivatives for Precise Molecular-Level Control in Advanced Applications

The unique electronic and structural features of this compound make it an excellent template for the rational design of new functional molecules. By systematically modifying its structure, researchers can achieve precise control over its properties for targeted applications.

Key areas for rational design include:

Anion Recognition and Sensing: The two N-H groups of the thiourea core act as a hydrogen-bond donor cleft, making it suitable for binding anions. rsc.orgfrontiersin.org The acidity of these protons, and thus the anion binding strength, can be precisely tuned by altering the electronic nature of the aryl substituents. Replacing the 4-fluoro and 4-methoxy groups with stronger electron-withdrawing or -donating groups can modulate the receptor's affinity and selectivity for specific anions. frontiersin.org

Organocatalysis: Chiral thiourea derivatives are powerful hydrogen-bond-donating organocatalysts for a variety of stereoselective reactions. researchgate.net While the parent compound is achiral, future work could involve introducing chiral centers into the aryl side chains to develop new catalysts. The electronic asymmetry of the parent molecule provides a starting point for designing bifunctional catalysts where one aryl ring is responsible for substrate activation via hydrogen bonding while the other contains a separate catalytic site.

Medicinal Chemistry: The thiourea motif is a privileged structure in drug discovery. mdpi.comnih.gov The design of new derivatives based on the this compound scaffold could be guided by computational methods like molecular docking to predict binding interactions with specific biological targets, such as enzymes or protein receptors. pensoft.netresearchgate.net For example, modifications could be designed to enhance interactions with a specific enzyme active site, potentially leading to potent and selective inhibitors. pensoft.net

Table 3: Rational Design Strategies and Potential Applications

Application Design Strategy Desired Outcome
Anion Sensing Modify aryl substituents to tune N-H acidity. Enhanced affinity and selectivity for target anions (e.g., phosphate, carboxylates). frontiersin.org
Organocatalysis Introduce chiral moieties and/or basic functional groups. Creation of efficient and highly stereoselective bifunctional catalysts. researchgate.net
Advanced Materials Incorporate polymerizable groups or long alkyl chains. Development of functional polymers, liquid crystals, or self-assembled monolayers.
Medicinal Chemistry Use computational screening to guide modifications for target binding. Potent and selective enzyme inhibitors or receptor modulators. pensoft.netresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea?

The compound is typically synthesized via nucleophilic addition between substituted isothiocyanates and amines. For example, 4-fluorophenyl isothiocyanate reacts with 4-methoxyaniline in dichloromethane under inert conditions, followed by recrystallization for purification . Adjusting stoichiometry, solvent polarity (e.g., acetone), and pH control (using sodium bicarbonate) can optimize yields and purity, as demonstrated in analogous thiourea syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and hydrogen bonding via NH proton shifts (~10–12 ppm) .
  • FT-IR : Thiourea’s C=S stretch appears near 1250–1350 cm1^{-1}, while NH stretches occur at 3200–3400 cm1^{-1} .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (exact mass: 274.0317 g/mol) and fragmentation patterns .

Q. How can solubility challenges during synthesis be addressed?

Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility. Recrystallization from dichloromethane/hexane mixtures or ethanol/water systems is effective for purification .

Advanced Research Questions

Q. What strategies optimize X-ray crystallographic refinement for this thiourea derivative?

  • Data collection : Use high-resolution synchrotron sources to improve data quality.
  • Software : Refine structures using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. Maintain a data-to-parameter ratio >15:1 to ensure reliability .
  • Validation : Analyze R factors (target <0.05) and residual electron density maps to detect disorder or twinning .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?

Hirshfeld surfaces quantify close contacts (e.g., S···H, N···H, and F···H interactions). For example, in related fluorophenyl thioureas, >25% of surface contacts arise from H-bonding, critical for stabilizing supramolecular architectures. Software like CrystalExplorer facilitates this analysis .

Q. What computational methods predict the compound’s bioactivity or electronic properties?

  • Molecular docking : Screen against target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina, incorporating flexible ligand docking to account for thiourea’s conformational variability .
  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

Q. How does substituent variation (e.g., fluorine vs. methoxy groups) influence reactivity?

Fluorine’s electron-withdrawing effect enhances thiourea’s acidity (NH proton), favoring H-bonding with biological targets. Methoxy groups increase electron density on the aromatic ring, potentially altering π-π stacking interactions. Comparative studies using Hammett constants (σ) or kinetic assays quantify these effects .

Methodological Notes

  • Data contradictions : Discrepancies in dihedral angles (e.g., 7.14°–56.26° in chalcone analogs) may arise from packing forces—use temperature-controlled diffraction to minimize thermal motion artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.